molecular formula C10H6S2 B428707 thieno[3,2-g][1]benzothiophene

thieno[3,2-g][1]benzothiophene

Cat. No.: B428707
M. Wt: 190.3g/mol
InChI Key: CWJAUGSFNRQHAZ-UHFFFAOYSA-N
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Description

Benzo[2,1-b:3,4-b’]dithiophene is an organic compound that belongs to the family of heterocyclic aromatic compounds. It consists of a fused ring system containing two thiophene rings and a benzene ring. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[2,1-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Stille coupling reaction, where a stannylated thiophene derivative reacts with a dibromo benzene derivative to form the desired product . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of benzo[2,1-b:3,4-b’]dithiophene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Properties

Molecular Formula

C10H6S2

Molecular Weight

190.3g/mol

IUPAC Name

thieno[3,2-g][1]benzothiole

InChI

InChI=1S/C10H6S2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H

InChI Key

CWJAUGSFNRQHAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CS3)SC=C2

Canonical SMILES

C1=CC2=C(C3=C1C=CS3)SC=C2

Origin of Product

United States

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